molecular formula C10H12N2 B11922239 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline

Cat. No.: B11922239
M. Wt: 160.22 g/mol
InChI Key: WUGGRVOWEDPLEO-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a pyrazine ring

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-methyl-1,8-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C10H12N2/c1-8-2-3-9-10(6-8)12-5-4-11(9)7-12/h2-3,6H,4-5,7H2,1H3

InChI Key

WUGGRVOWEDPLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar fused ring structure.

    6-Methylquinoxaline: A closely related compound with a methyl group at the same position.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.

Uniqueness: 6-Methyl-2,3-dihydro-1,4-methanoquinoxaline is unique due to its specific substitution pattern and the presence of the methano bridge, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Biological Activity

6-Methyl-2,3-dihydro-1,4-methanoquinoxaline is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H10N2
Molecular Weight162.19 g/mol
IUPAC NameThis compound
CAS Number11008343

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential for treating inflammatory diseases.
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It can modulate receptor activity related to pain and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Antimicrobial Activity Study

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results indicated a marked reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with this compound compared to the control group. This suggests its potential utility in developing anti-inflammatory therapies.

Anticancer Potential

Research published in Cancer Research highlighted the anticancer properties of this compound. In vitro assays demonstrated that it inhibited the growth of several cancer cell lines (including A549 lung cancer cells) with IC50 values ranging from 15 to 30 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and caused cell cycle arrest at the G0/G1 phase .

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